molecular formula C6H6ClN3O B1313896 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde CAS No. 14160-94-2

4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde

Cat. No.: B1313896
CAS No.: 14160-94-2
M. Wt: 171.58 g/mol
InChI Key: BCMOVOOMPUFQKV-UHFFFAOYSA-N
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Description

4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 5-position of the pyrimidine ring . Another approach involves the reaction of 4-chloro-6-methylaminopyrimidine with an appropriate aldehyde under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Commonly used solvents include ethanol and DMSO (dimethyl sulfoxide), while catalysts such as palladium on carbon (Pd/C) may be employed for specific transformations .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Ammonia (NH3), thiols, ethanol, heat

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also modulate receptor function by interacting with receptor proteins on cell surfaces . The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(methylamino)pyrimidine-5-carbaldehyde is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and a wide range of applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c1-8-6-4(2-11)5(7)9-3-10-6/h2-3H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMOVOOMPUFQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=NC=N1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14160-94-2
Record name 4-chloro-6-(methylamino)pyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4,6-dichloro-pyrimidine-5-carbaldehyde Compound 2a (0.5 g), methylamine (88 mg) and THF (50 mL) were added to a flask. The mixture was stirred at rt overnight, then concentrated and the residue was purified by flash chromatography (silica gel, hexane:EtOAc/5:5) to afford 4-chloro-6-methylamino-pyrimidine-5-carbaldehyde Compound 2b (0.40 g, 82%). 1H NMR (300 MHz, CDCl3) δ 10.38 (s, 1H), 9.15 (s, 1H), 8.45 (s, 1H), 3.15 (d, 3 H). MS (ESI) m/z: 172 (M+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2a
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
88 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
82%

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